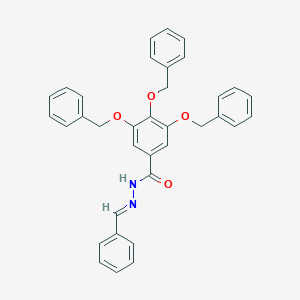
4-(2-quinoxalinyl)phenyl 2-nitrobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-quinoxalinyl)phenyl 2-nitrobenzenesulfonate is a chemical compound with the molecular formula C20H13N3O5S and a molecular weight of 407.4 g/mol This compound is known for its unique structure, which combines a quinoxaline moiety with a nitrobenzenesulfonate group
准备方法
The synthesis of 4-(2-quinoxalinyl)phenyl 2-nitrobenzenesulfonate typically involves the reaction of quinoxaline derivatives with nitrobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonate ester. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反应分析
4-(2-quinoxalinyl)phenyl 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The nitro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The quinoxaline moiety can undergo oxidation reactions to form quinoxaline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-Quinoxalin-2-ylphenyl 2-aminobenzenesulfonate.
科学研究应用
4-(2-quinoxalinyl)phenyl 2-nitrobenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activity is of interest in the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-(2-quinoxalinyl)phenyl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoxaline moiety may also interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
相似化合物的比较
4-(2-quinoxalinyl)phenyl 2-nitrobenzenesulfonate can be compared with other similar compounds, such as:
4-Quinoxalin-2-ylphenyl 4-nitrobenzenesulfonate: This compound has a similar structure but with the nitro group in a different position on the benzene ring.
Quinoxaline derivatives: These compounds share the quinoxaline core but differ in the substituents attached to the ring.
Nitrobenzenesulfonate derivatives: These compounds have the nitrobenzenesulfonate group but with different aromatic or heterocyclic moieties attached.
属性
分子式 |
C20H13N3O5S |
|---|---|
分子量 |
407.4g/mol |
IUPAC 名称 |
(4-quinoxalin-2-ylphenyl) 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C20H13N3O5S/c24-23(25)19-7-3-4-8-20(19)29(26,27)28-15-11-9-14(10-12-15)18-13-21-16-5-1-2-6-17(16)22-18/h1-13H |
InChI 键 |
VKMMXBNPZGLPQY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,5-tris(benzyloxy)-N'-[4-(dimethylamino)benzylidene]benzohydrazide](/img/structure/B390474.png)

![N~1~,N~4~-bis[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-1,4-benzenediamine](/img/structure/B390477.png)

![2-[(4-hydroxy-3,5-dimethylbenzyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B390480.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-(4-{[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]amino}benzyl)aniline](/img/structure/B390482.png)

![2-(2-methylphenoxy)-N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B390488.png)
![N-[2-(dodecanoyl-2-methylanilino)ethyl]-N-(2-methylphenyl)dodecanamide](/img/structure/B390490.png)





